

(4-Benzyl-piperazin-1-yl)-acetic acid: A Technical Guide to Solubility Determination

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Compound of Interest

Compound Name: (4-Benzyl-piperazin-1-yl)-acetic acid

Cat. No.: B111351

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for determining the solubility of **(4-Benzyl-piperazin-1-yl)-acetic acid**. Due to the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation templates to enable researchers to generate and report their own findings in a standardized manner.

Physicochemical Properties

A summary of the known physicochemical properties of **(4-Benzyl-piperazin-1-yl)-acetic acid** is presented in Table 1. This information is crucial for the design of relevant solubility studies.

Property	Value	Source
IUPAC Name	2-(4-benzylpiperazin-1-yl)acetic acid	PubChem[1]
CAS Number	119929-87-2	PubChem[1]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	PubChem[1]
Molecular Weight	234.29 g/mol	PubChem[1]
Canonical SMILES	C1CN(CCN1CC2=CC=CC=C2)CC(=O)O	Biosynth[2]

Solubility Data

As of the date of this publication, specific quantitative solubility data for **(4-Benzyl-piperazin-1-yl)-acetic acid** in various solvents and at different temperatures is not readily available in the public domain. Researchers are encouraged to determine the solubility experimentally. The following tables provide a standardized format for reporting such data.

Table 2: Equilibrium Solubility of **(4-Benzyl-piperazin-1-yl)-acetic acid** in Various Solvents at a Specified Temperature

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Water			
Phosphate-Buffered Saline (PBS) pH 7.4			
Ethanol			
Methanol			
Dimethyl Sulfoxide (DMSO)			
[Add other relevant solvents]			

Table 3: pH-Dependent Aqueous Solubility of **(4-Benzyl-piperazin-1-yl)-acetic acid** at a Specified Temperature

pH	Buffer System	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
1.2				
4.5				
6.8				
[Add other relevant pH values]				

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of **(4-Benzyl-piperazin-1-yl)-acetic acid**.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic or equilibrium solubility of a compound.[3][4][5]

Materials:

- **(4-Benzyl-piperazin-1-yl)-acetic acid** (solid)
- Selected solvents (e.g., water, PBS, ethanol)
- Sealed glass vials
- Orbital shaker with temperature control
- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

- Add an excess amount of solid **(4-Benzyl-piperazin-1-yl)-acetic acid** to a glass vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- Seal the vials securely to prevent solvent evaporation.
- Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Shake the vials for a sufficient period to allow the system to reach equilibrium. This is typically 24 to 48 hours.^[3]
- After the incubation period, cease shaking and allow the vials to stand, permitting the excess solid to settle.
- To further separate the undissolved solid, centrifuge the vials.^[3]
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.^[3]
- Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
- The solubility is reported in units such as mg/mL or mol/L.

Potentiometric Titration for Solubility and pKa Determination

For ionizable compounds like **(4-Benzyl-piperazin-1-yl)-acetic acid**, which contains a carboxylic acid group, potentiometric titration can be a powerful tool to determine both the

intrinsic solubility and the pKa.[2][6][7]

Materials:

- **(4-Benzyl-piperazin-1-yl)-acetic acid**
- Calibrated pH meter and electrode
- Automated titrator or burette
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- Inert gas (e.g., nitrogen) to purge the solution
- Magnetic stirrer and stir bar
- Jacketed titration vessel with temperature control

Procedure:

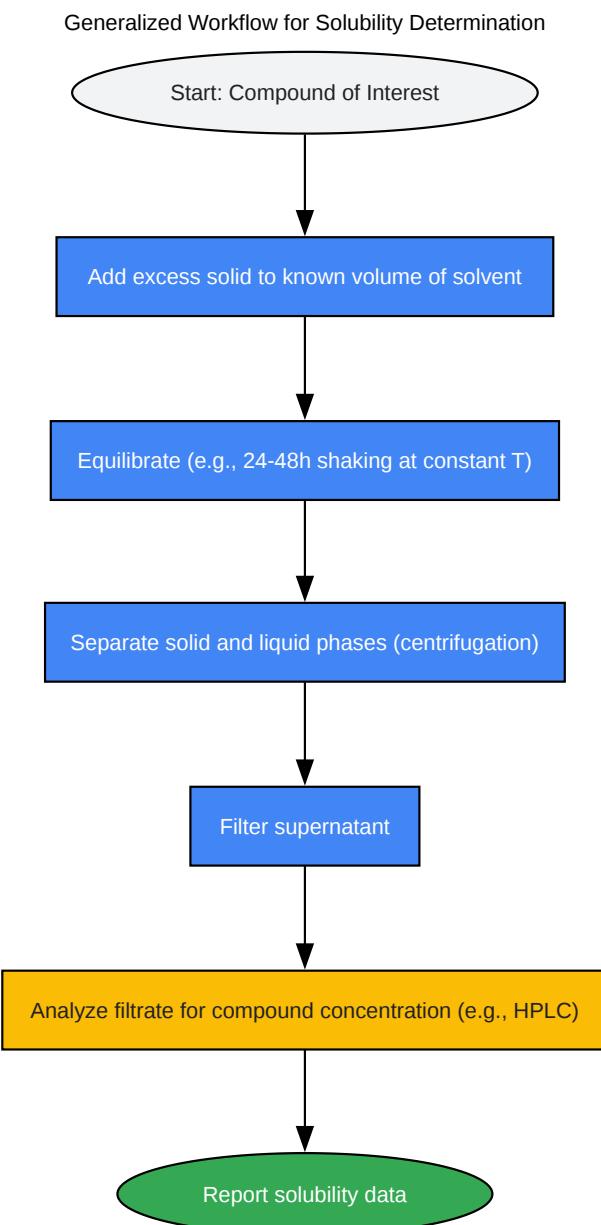
- Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
- Prepare a solution of the compound at a known concentration in a suitable solvent (e.g., water or a co-solvent system if necessary). For pKa determination, it is recommended to perform titrations at two different compound concentrations.[2][6]
- Purge the solution with an inert gas to remove dissolved carbon dioxide.
- Place the solution in the titration vessel and immerse the pH electrode.
- Titrate the solution with the standardized acid or base, adding the titrant in small, precise increments.
- Record the pH value after each addition, ensuring the reading has stabilized.
- Continue the titration past the equivalence point(s).
- The pKa can be determined from the inflection point of the titration curve.

- The intrinsic solubility can be calculated from the titration data by applying the law of mass action and utilizing a double-dosing method.[2][6]

Relevant Biological Pathways and Experimental Workflows

While the specific biological targets of **(4-Benzyl-piperazin-1-yl)-acetic acid** are not extensively documented, research on other novel piperazine derivatives has shown potent activity in cancer cell lines. These compounds have been found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1][8]

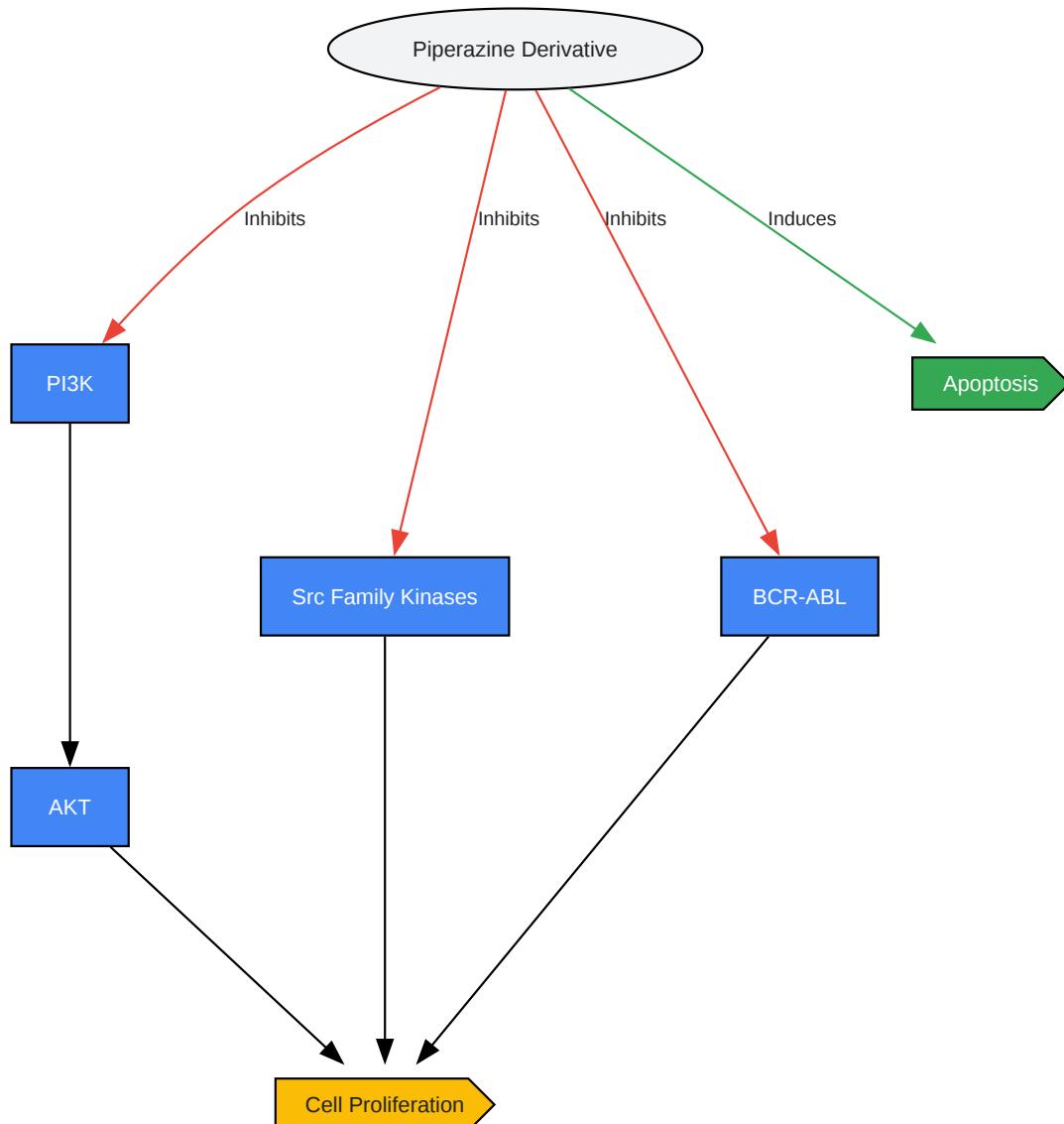
Below is a diagram illustrating a generalized workflow for solubility determination and a conceptual diagram of the aforementioned cancer signaling pathways that may be relevant for piperazine derivatives.



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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Potential Signaling Pathways Inhibited by Piperazine Derivatives

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- To cite this document: BenchChem. [(4-Benzyl-piperazin-1-yl)-acetic acid: A Technical Guide to Solubility Determination]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b111351#4-benzyl-piperazin-1-yl-acetic-acid-solubility-data\]](https://www.benchchem.com/product/b111351#4-benzyl-piperazin-1-yl-acetic-acid-solubility-data)

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